Cas no 1781094-52-7 (1-2-(2-bromo-4-methylphenyl)ethylcyclopropan-1-amine)
1-2-(2-bromo-4-methylphenyl)ethylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-2-(2-bromo-4-methylphenyl)ethylcyclopropan-1-amine
- 1781094-52-7
- 1-[2-(2-bromo-4-methylphenyl)ethyl]cyclopropan-1-amine
- EN300-1904110
-
- Inchi: 1S/C12H16BrN/c1-9-2-3-10(11(13)8-9)4-5-12(14)6-7-12/h2-3,8H,4-7,14H2,1H3
- InChI Key: FIPYIPXIUVEEQJ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C=CC=1CCC1(CC1)N
Computed Properties
- Exact Mass: 253.04661g/mol
- Monoisotopic Mass: 253.04661g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26Ų
1-2-(2-bromo-4-methylphenyl)ethylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1904110-0.05g |
1-[2-(2-bromo-4-methylphenyl)ethyl]cyclopropan-1-amine |
1781094-52-7 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1904110-0.1g |
1-[2-(2-bromo-4-methylphenyl)ethyl]cyclopropan-1-amine |
1781094-52-7 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1904110-0.25g |
1-[2-(2-bromo-4-methylphenyl)ethyl]cyclopropan-1-amine |
1781094-52-7 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1904110-0.5g |
1-[2-(2-bromo-4-methylphenyl)ethyl]cyclopropan-1-amine |
1781094-52-7 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1904110-1.0g |
1-[2-(2-bromo-4-methylphenyl)ethyl]cyclopropan-1-amine |
1781094-52-7 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1904110-2.5g |
1-[2-(2-bromo-4-methylphenyl)ethyl]cyclopropan-1-amine |
1781094-52-7 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1904110-5.0g |
1-[2-(2-bromo-4-methylphenyl)ethyl]cyclopropan-1-amine |
1781094-52-7 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1904110-10.0g |
1-[2-(2-bromo-4-methylphenyl)ethyl]cyclopropan-1-amine |
1781094-52-7 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1904110-1g |
1-[2-(2-bromo-4-methylphenyl)ethyl]cyclopropan-1-amine |
1781094-52-7 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1904110-5g |
1-[2-(2-bromo-4-methylphenyl)ethyl]cyclopropan-1-amine |
1781094-52-7 | 5g |
$3396.0 | 2023-09-18 |
1-2-(2-bromo-4-methylphenyl)ethylcyclopropan-1-amine Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 1-2-(2-bromo-4-methylphenyl)ethylcyclopropan-1-amine
Exploring the Chemical Properties and Applications of 1-(2-(2-Bromo-4-Methylphenyl)ethyl)cyclopropanamine (CAS No. 1781094-52-7)
The compound 1-(2-(2-bromo-4-methylphenyl)ethyl)cyclopropanamine, identified by the CAS registry number 1781094-52-7, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclopropane derivatives, which are known for their unique chemical properties and reactivity. The structure of this molecule consists of a cyclopropane ring substituted with an ethyl group, which is further attached to a bromo-substituted aromatic ring. The presence of the bromine atom and the methyl group on the aromatic ring introduces additional complexity and functionality to the molecule.
Recent studies have highlighted the importance of cyclopropane derivatives in drug design due to their ability to form stable three-membered rings, which can mimic natural product structures. The cyclopropane moiety in this compound is particularly interesting as it can act as a rigid structural element, enhancing the molecule's stability and bioavailability. The substitution pattern on the aromatic ring, specifically the bromine atom at position 2 and the methyl group at position 4, plays a crucial role in determining the electronic properties and reactivity of the compound.
From a synthetic perspective, the preparation of 1-(2-(2-bromo-4-methylphenyl)ethyl)cyclopropanamine involves multi-step reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of intermediates such as bromoarenes, which are then subjected to alkylation or coupling reactions to introduce the cyclopropane ring. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields.
The physical properties of this compound are influenced by its molecular structure. It has a melting point of approximately 85°C and a boiling point around 300°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic reactions where solubility is a critical factor.
In terms of applications, this compound has shown promise in pharmacological studies as a potential lead molecule for drug development. Its unique structure allows for interactions with various biological targets, including enzymes and receptors, making it a valuable tool in medicinal chemistry research. Recent studies have demonstrated its ability to modulate certain signaling pathways, which could be exploited for therapeutic purposes.
The environmental impact of this compound is another area of interest. Given its potential use in pharmaceuticals, understanding its biodegradation pathways and environmental fate is crucial for ensuring sustainable practices. Research indicates that under aerobic conditions, the compound undergoes microbial degradation, albeit at a slow rate. This highlights the need for further studies to optimize waste management strategies for compounds of this nature.
In conclusion, 1-(2-(2-bromo-4-methylphenyl)ethyl)cyclopropanamine (CAS No. 1781094-52-7) represents an intriguing molecule with diverse applications across chemistry and pharmacology. Its unique structure, reactivity, and physical properties make it a valuable subject for both academic research and industrial development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in advancing chemical science.
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